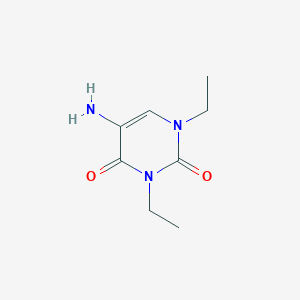
5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino and diethyl groups on the pyrimidine ring imparts unique chemical properties that make it a valuable target for synthesis and study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with urea in the presence of a base, followed by the introduction of an amino group through subsequent reactions. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.
科学研究应用
Chemistry
In chemistry, 5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a potential therapeutic agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the diethyl groups can enhance lipophilicity, facilitating membrane penetration. The compound may inhibit enzyme activity by binding to active sites or altering enzyme conformation.
相似化合物的比较
Similar Compounds
- 5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione
- 5-Amino-1,3-diethyl-6-methylpyrimidine-2,4(1h,3h)-dione
- 5-Amino-1,3-diethyluracil
Uniqueness
Compared to similar compounds, 5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of diethyl groups enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
属性
CAS 编号 |
89073-59-6 |
|---|---|
分子式 |
C8H13N3O2 |
分子量 |
183.21 g/mol |
IUPAC 名称 |
5-amino-1,3-diethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h5H,3-4,9H2,1-2H3 |
InChI 键 |
HWSQYEBRQKBJRS-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)N(C1=O)CC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


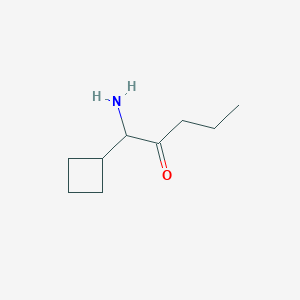
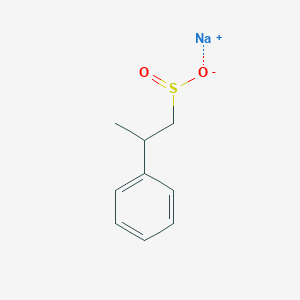


![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)

![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)
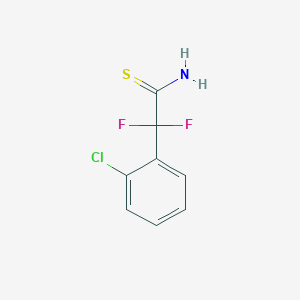
![2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)

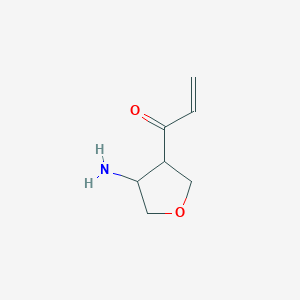

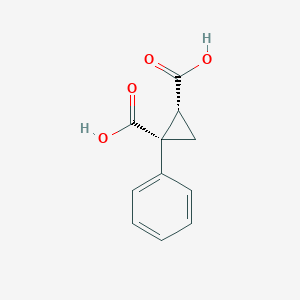
![3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13155251.png)
